molecular formula C14H11FN2O4 B12495017 1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12495017
M. Wt: 290.25 g/mol
InChI Key: CPZAUNJNDKQXBT-UHFFFAOYSA-N
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Description

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylamine intermediate.

    Coupling Reaction: The fluorophenylamine is then coupled with an appropriate oxoethyl compound under controlled conditions to form the desired intermediate.

    Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring structure.

    Final Functionalization:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to achieve the desired transformations.

Scientific Research Applications

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: The compound may be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydropyridine ring play crucial roles in its binding to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:

    1-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a different position of the fluorine atom.

    1-{2-[(3-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.

    1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure with a methyl group instead of fluorine.

The uniqueness of this compound lies in its specific fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

IUPAC Name

1-[2-(3-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H11FN2O4/c15-10-2-1-3-11(6-10)16-12(18)8-17-7-9(14(20)21)4-5-13(17)19/h1-7H,8H2,(H,16,18)(H,20,21)

InChI Key

CPZAUNJNDKQXBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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